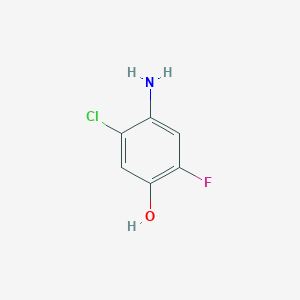

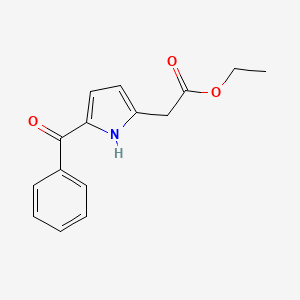

![molecular formula C12H9N5O2S B1279569 8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺 CAS No. 873436-88-5](/img/structure/B1279569.png)

8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of purine derivatives can be achieved through various methods. In the first paper, novel conjugates of purine and 2-aminopurine with heterocyclic amines were synthesized using a 6-aminohexanoyl fragment to link the purine moiety at the 6-position. This was accomplished by nucleophilic substitution reactions or by coupling 6-(purin-6-ylamino)-6-hexanoic acid with nitrogen heterocycles . Although the specific synthesis of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. The purine moiety is a key structural component that can be modified at various positions to yield derivatives with different properties. The papers do not provide specific details on the molecular structure of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine, but the synthesis of related compounds suggests that the purine ring can be functionalized to create diverse molecules with potential biological activities .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents attached to the purine ring. In the second paper, the synthesis of 6-benzyloxy purine derivatives is described, which involves the alkylation of 6-benzyloxy-9H-purin-2-ylamine with a fluorinated tosylethane . This indicates that purine derivatives can undergo alkylation reactions, which could be relevant for the synthesis and modification of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and affinity for biological targets, are important for their potential therapeutic applications. The second paper reports the in vitro affinity of synthesized purine derivatives for the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT), which is relevant for the resistance of tumor cells to certain anticancer drugs . While the specific properties of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine are not detailed, the affinity of related compounds for biological targets suggests that similar analyses could be conducted to determine its properties.

科学研究应用

合成和结构研究

- Roggen 和 Gundersen (2008) 的一项研究描述了 N-甲氧基-9-甲基-9H-嘌呤-6-胺的合成,其中包括与 8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺类似的取代基。这项研究重点介绍了氨基/亚氨基互变异构体比率的变化,并使用 NMR 方法识别互变异构体 (Roggen & Gundersen, 2008).

抗结核活性

- Mir 等人 (2014) 合成了一系列苯并稠合杂环衍生物,其中包括与 8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺类似的结构,并评估了它们的抗结核活性。发现这些化合物可以抑制结核分枝杆菌,表明在结核病治疗中具有潜在应用 (Mir 等人,2014).

抗病毒应用

- Krasnov 等人 (2021) 通过将 6-[(9H-嘌呤-6-基)氨基]己酸与杂环胺偶联合成了新型酰胺,产生了与 8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺在结构上相关的化合物。这些化合物对甲型流感病毒表现出中等活性,表明在抗病毒治疗中具有潜在应用 (Krasnov 等人,2021).

抗癌特性

- Schirrmacher 等人 (2002) 合成了与本化合物相关的 6-苄氧基-9H-嘌呤-2-胺的衍生物,用于评估肿瘤组织中 DNA 修复酶 O6-甲基鸟嘌呤-DNA-甲基-转移酶的活性。这项研究表明在癌症治疗和诊断中具有潜在应用 (Schirrmacher 等人,2002).

抗菌活性

- Reddy & Reddy (2010) 合成了与 8-(苯并[d][1,3]二氧杂环-5-基硫)-9H-嘌呤-6-胺相关的 novel 化合物,并评估了它们的抗菌和抗真菌活性。结果表明在治疗细菌和真菌感染中具有潜在应用 (Reddy & Reddy, 2010).

属性

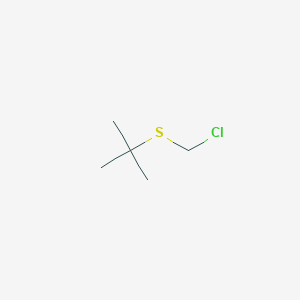

IUPAC Name |

8-(1,3-benzodioxol-5-ylsulfanyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c13-10-9-11(15-4-14-10)17-12(16-9)20-6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBDNSGYOVMKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)SC3=NC4=NC=NC(=C4N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253748 |

Source

|

| Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine | |

CAS RN |

873436-88-5 |

Source

|

| Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873436-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)